
Methyl (3R)-3-amino-3-(2-methylphenyl)propanoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3R)-3-amino-3-(2-methylphenyl)propanoate;hydrochloride, also known as MAP, is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological agent. MAP belongs to the class of amino acid derivatives and is synthesized through a multi-step process. In
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
Antimalarial Activity : Research by Werbel et al. (1986) explores the synthesis of compounds from substituted 1-phenyl-2-propanones, leading to derivatives with significant antimalarial activity against Plasmodium berghei in mice, indicating potential clinical applications in malaria treatment. The study underscores the importance of the structural elements similar to those in "Methyl (3R)-3-amino-3-(2-methylphenyl)propanoate hydrochloride" for antimalarial efficacy (Werbel et al., 1986).
Antimicrobial and Antifungal Activities : Mickevičienė et al. (2015) discuss the conversion of amino butanoic acids into derivatives with good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger. This research highlights the compound's potential utility in developing new antimicrobial agents (Mickevičienė et al., 2015).
Immunosuppressive Activity : Kiuchi et al. (2000) synthesized a series of 2-substituted 2-aminopropane-1,3-diols showing significant immunosuppressive activity, indicating potential applications in organ transplantation. The research demonstrates the structural relevance of compounds like "Methyl (3R)-3-amino-3-(2-methylphenyl)propanoate hydrochloride" in the development of immunosuppressive drugs (Kiuchi et al., 2000).
Chemical Synthesis and Material Science
Stereoselective Synthesis : Zhong et al. (1999) describe an efficient stereoselective synthesis method for compounds structurally related to "Methyl (3R)-3-amino-3-(2-methylphenyl)propanoate hydrochloride," highlighting its importance in the synthesis of pharmaceutical intermediates, particularly antagonists of the platelet fibrinogen receptor (Zhong et al., 1999).
Biodegradable Polymers : Abdolmaleki et al. (2011) have explored the synthesis of poly(ester-amide)s based on natural amino acids like tyrosine, indicating the potential of using amino acid derivatives in developing environmentally friendly materials. The study suggests that derivatives of "Methyl (3R)-3-amino-3-(2-methylphenyl)propanoate hydrochloride" could be utilized in creating biodegradable polymers (Abdolmaleki et al., 2011).
Propiedades
IUPAC Name |
methyl (3R)-3-amino-3-(2-methylphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-5-3-4-6-9(8)10(12)7-11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXKCKSYKCXPGO-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](CC(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

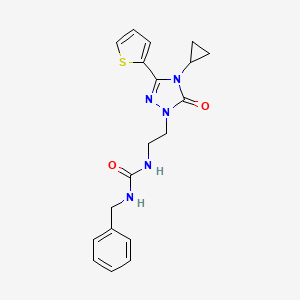
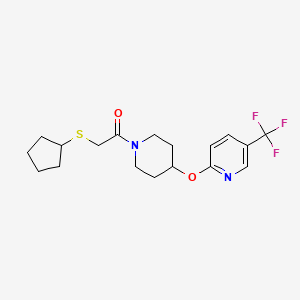
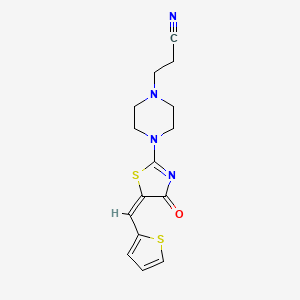
![2-acetamido-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3014386.png)
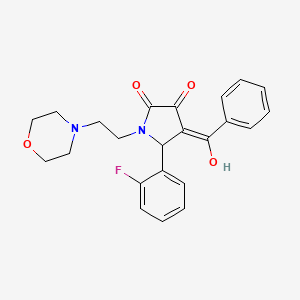
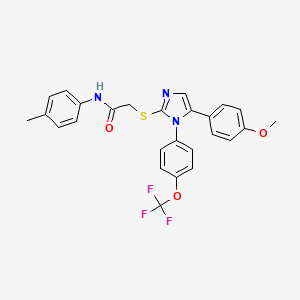

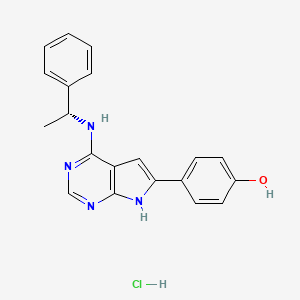

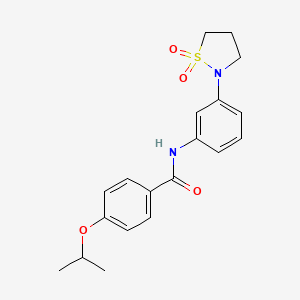
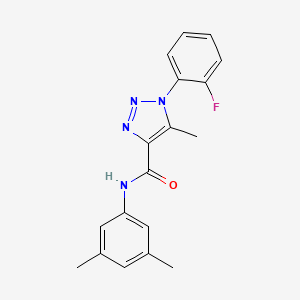
![ethyl 5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B3014398.png)
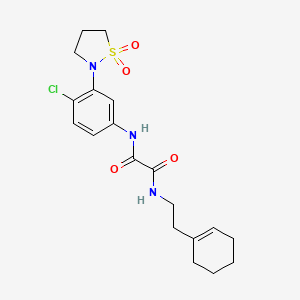
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea](/img/structure/B3014401.png)